MuRF1-IN-1 vs. MyoMed-205: Comparative In Vivo Efficacy in Cardiac Cachexia
MuRF1-IN-1 (ID#704946) demonstrated significant protection against monocrotaline-induced cardiac cachexia in mice following 7-week dietary administration at 0.1% w/w, as reported in the primary discovery paper [1]. In contrast, MyoMed-205—a structurally optimized derivative with improved serum stability —has been evaluated in a broader range of in vivo models including HFpEF rats (12-week treatment) and denervation-induced diaphragm dysfunction (12h, 50 mg/kg) [2], but direct head-to-head efficacy data in the identical cardiac cachexia model are not publicly available. The key differentiation lies in validation maturity: MuRF1-IN-1 is the original, extensively characterized hit in the cardiac cachexia context, whereas MyoMed-205 represents a next-generation analog with expanded disease model coverage but no published direct superiority comparison.
| Evidence Dimension | In vivo attenuation of muscle atrophy (cardiac cachexia model) |
|---|---|
| Target Compound Data | 0.1% w/w dietary administration for 7 weeks preserved TA muscle wet weight, fibre CSA, and diaphragm contractile function; reversed ~20% impairment in diaphragm shortening velocity/power |
| Comparator Or Baseline | MyoMed-205: No direct efficacy data published in the identical monocrotaline-induced cardiac cachexia model; evaluated in HFpEF, denervation, and T2DM models |
| Quantified Difference | Not directly quantifiable due to model differences; selection hinges on model relevance—MuRF1-IN-1 for cardiac cachexia, MyoMed-205 for broader disease contexts |
| Conditions | C57BL/6 mice, monocrotaline-induced cardiac cachexia (7 weeks oral administration) |
Why This Matters
Researchers focusing specifically on cardiac cachexia should prioritize MuRF1-IN-1 due to its direct validation in this disease model, whereas investigators exploring broader myopathy indications may consider MyoMed-205's expanded preclinical dataset.
- [1] Bowen TS, et al. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia. J Cachexia Sarcopenia Muscle. 2017 Dec;8(6):939-953. View Source
- [2] Adams V, et al. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility. J Cachexia Sarcopenia Muscle. 2022 Jun;13(3):1680-1696. View Source
